molecular formula C6H9NOS B010851 1-(3,4-Dihydro-2H-1,4-thiazin-6-yl)ethanone CAS No. 101417-25-8

1-(3,4-Dihydro-2H-1,4-thiazin-6-yl)ethanone

Cat. No.: B010851
CAS No.: 101417-25-8
M. Wt: 143.21 g/mol
InChI Key: PKEPXWNGYHVFFU-UHFFFAOYSA-N
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Description

6-Acetyl-2,3-dihydro-1,4-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a six-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2,3-dihydro-1,4-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature, followed by gentle stirring at 80°C, can yield the desired thiazine derivative .

Industrial Production Methods

Industrial production methods for 6-Acetyl-2,3-dihydro-1,4-thiazine often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2,3-dihydro-1,4-thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Acetyl-2,3-dihydro-1,4-thiazine can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

6-Acetyl-2,3-dihydro-1,4-thiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Acetyl-2,3-dihydro-1,4-thiazine involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-1-pyrroline
  • 6-Acetyl-1,2,3,4-tetrahydropyridine
  • 2-Acetyl-2-thiazoline

Uniqueness

6-Acetyl-2,3-dihydro-1,4-thiazine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

101417-25-8

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,4-thiazin-6-yl)ethanone

InChI

InChI=1S/C6H9NOS/c1-5(8)6-4-7-2-3-9-6/h4,7H,2-3H2,1H3

InChI Key

PKEPXWNGYHVFFU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CNCCS1

Canonical SMILES

CC(=O)C1=CNCCS1

Synonyms

Ethanone, 1-(3,4-dihydro-2H-1,4-thiazin-6-yl)- (9CI)

Origin of Product

United States

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